molecular formula C18H22N2O2 B2716243 N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2202077-32-3

N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide

Cat. No.: B2716243
CAS No.: 2202077-32-3
M. Wt: 298.386
InChI Key: YFCPZQDDAOWNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a cyclobutyl and a cyclopropyl group, which are types of cycloalkanes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclobutyl and cyclopropyl groups, which are cyclic hydrocarbons. These groups would add a level of structural complexity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence of the benzamide, cyclobutyl, and cyclopropyl groups .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s being used as a drug, for example, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, for example, future research might focus on its pharmacological effects, its mechanism of action, and its safety profile .

Properties

IUPAC Name

N-[cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-16(21)19-15-10-8-14(9-11-15)18(22)20-17(13-6-7-13)12-4-3-5-12/h2,8-13,17H,1,3-7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCPZQDDAOWNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC(C2CCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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